
N-(4-Nitrophenyl)oxan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)oxan-2-amine is an organic compound characterized by the presence of a nitrophenyl group attached to an oxan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-Nitrophenyl)oxan-2-amine typically involves the reaction of 4-nitroaniline with an appropriate oxirane derivative under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product . The reaction conditions often involve moderate temperatures and pressures to optimize the reaction rate and product quality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high throughput. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)oxan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Nitrophenyl)oxan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)oxan-2-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular redox states and enzyme activities. The oxan-2-amine structure allows for interactions with various biological molecules, potentially affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)ethan-2-amine: Similar structure but with an ethan-2-amine group instead of oxan-2-amine.
N-(4-Nitrophenyl)propan-2-amine: Contains a propan-2-amine group, offering different chemical properties and reactivity.
N-(4-Nitrophenyl)butan-2-amine: Features a butan-2-amine group, leading to variations in its applications and biological activity
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
CAS No. |
61862-53-1 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(4-nitrophenyl)oxan-2-amine |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)10-6-4-9(5-7-10)12-11-3-1-2-8-16-11/h4-7,11-12H,1-3,8H2 |
InChI Key |
XMHWXZWZXPPONL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




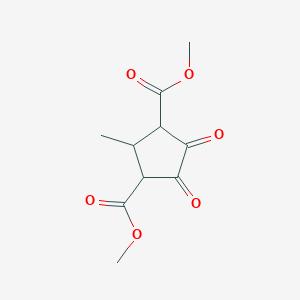
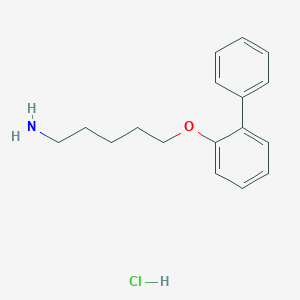
![5-(1-{[4-(Diethylamino)but-2-YN-1-YL]oxy}ethoxy)-2-methylpent-3-YN-2-OL](/img/structure/B14562647.png)
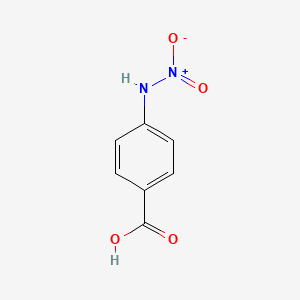

![[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol](/img/structure/B14562656.png)
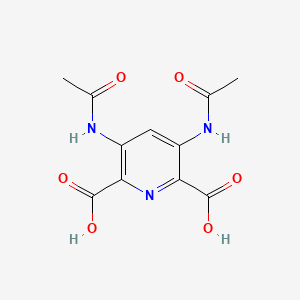
![N-[2-(Dimethylamino)ethyl]-N-ethylnitramide](/img/structure/B14562668.png)
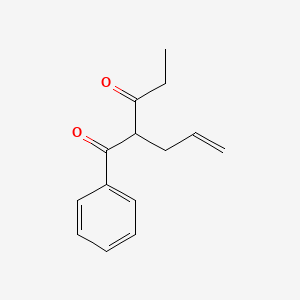
![Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate](/img/structure/B14562677.png)
![N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine](/img/structure/B14562678.png)
![(4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14562683.png)
